molecular formula C19H17N3O5S2 B10885005 {4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid

{4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B10885005
M. Wt: 431.5 g/mol
InChI Key: SCOFZCMOMJKFCG-AWQFTUOYSA-N
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Description

2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID typically involves multiple steps. One common method starts with the reaction of bromoacetic acid with 2-mercaptobenzothiazole to form (2-benzothiazolylthio)acetic acid . This intermediate is then further reacted with hydrazine derivatives under specific conditions to introduce the hydrazono group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazono group can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the hydrazono group can produce hydrazine derivatives.

Scientific Research Applications

2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID involves its interaction with various molecular targets. In medicinal applications, it has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers . These interactions can modulate neuronal activity and have potential therapeutic effects in conditions like epilepsy and cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({(E)-2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETIC ACID is unique due to its combination of a benzothiazole ring, a hydrazono group, and a methoxyphenoxy group. This unique structure allows it to interact with multiple molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C19H17N3O5S2

Molecular Weight

431.5 g/mol

IUPAC Name

2-[4-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C19H17N3O5S2/c1-26-15-8-12(6-7-14(15)27-10-18(24)25)9-20-22-17(23)11-28-19-21-13-4-2-3-5-16(13)29-19/h2-9H,10-11H2,1H3,(H,22,23)(H,24,25)/b20-9+

InChI Key

SCOFZCMOMJKFCG-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)OCC(=O)O

Origin of Product

United States

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